2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol
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Overview
Description
2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol is a chemical compound belonging to the class of dibenzofurans Dibenzofurans are heterocyclic aromatic compounds that consist of a furan ring fused to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol typically involves the reaction of 7-chlorodibenzo[b,d]furan with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the ethylene oxide on the furan ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-chlorodibenzo[b,d]furan: Similar structure with a bromine atom instead of an ethanol group.
8-Chloro-2,7-dibenzofurandiol: Contains additional hydroxyl groups compared to 2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and an ethanol group in its structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
CAS No. |
83723-82-4 |
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Molecular Formula |
C14H11ClO3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-(7-chlorodibenzofuran-2-yl)oxyethanol |
InChI |
InChI=1S/C14H11ClO3/c15-9-1-3-11-12-8-10(17-6-5-16)2-4-13(12)18-14(11)7-9/h1-4,7-8,16H,5-6H2 |
InChI Key |
YBYDMZCBKZCLNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCCO)C3=C(O2)C=C(C=C3)Cl |
Origin of Product |
United States |
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